(4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-11(20-8-16-9)12(18)17-6-3-10(7-17)19-13-14-4-2-5-15-13/h2,4-5,8,10H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPCFAKCXYBHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 289.35 g/mol . The structure features a thiazole ring, a pyrrolidine ring, and a pyrimidine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.35 g/mol |
| CAS Number | 1903118-42-2 |
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting from thiazole and pyridine derivatives. Common reagents include dichloromethane or ethanol, with catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) used to enhance yields and purity .
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This binding can influence various biological pathways including:
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects particularly in breast cancer models. The combination of this compound with established chemotherapeutics like doxorubicin has shown enhanced efficacy .
Antimicrobial Properties
In addition to antitumor activity, the compound exhibits antimicrobial effects against a range of pathogens. Its structure allows it to interfere with microbial growth mechanisms, making it a candidate for further development in treating infections .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of (4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in these cell lines when used alone or in combination with doxorubicin .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent .
Research Findings Summary
The following table summarizes key findings from recent research regarding the biological activity of the compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyridine compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) in the low micromolar range . The incorporation of the thiazole and pyridine moieties in the structure of (4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone may enhance its antimicrobial efficacy.
Protein Kinase Inhibition
The compound has been evaluated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer. Preliminary studies suggest that similar pyridine-based compounds can inhibit specific kinases effectively, indicating that (4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone may also exhibit this property .
Antioxidant Properties
Compounds containing thiazole and pyridine rings are often studied for their antioxidant capabilities. Antioxidants are vital in combating oxidative stress-related diseases. The presence of these rings in the target compound suggests potential antioxidant activity, warranting further investigation through assays measuring radical scavenging abilities.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
These studies underscore the potential applications of (4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
- Pyrazolopyrimidines and Pyrazolotriazolopyrimidines (e.g., compounds 2 , 3 , 6–11 from ): These feature fused pyrazole-pyrimidine systems. Unlike the target compound, which includes a thiazole-pyrrolidine scaffold, these derivatives emphasize pyrazole-based cores. Their isomerization behavior under varying conditions highlights the sensitivity of heterocyclic systems to reaction environments .
- Thiazolidinone Derivatives (e.g., compounds 3–11 from ): These incorporate thiazolidinone rings with dihydropyrazole substituents. The target compound’s thiazole group differs in oxidation state and substitution pattern, which could influence bioactivity or stability .
Functional Group Analysis
- Thiazole vs. Pyrazole : Thiazole (in the target compound) is sulfur- and nitrogen-containing, conferring distinct electronic properties compared to pyrazole (nitrogen-only). This difference may affect binding affinity in biological targets.
- Pyrimidin-2-yloxy Substituent: This group is shared with Example 61 in , a complex peptide derivative.
Proposed Directions for Future Research
To address these gaps, the following steps are recommended:
Synthesis Optimization: Adapt methodologies from (pyrazolopyrimidine synthesis) and (thiazolidinone formation) to construct the target compound.
Biological Screening : Compare the compound’s activity against analogues in (e.g., kinase inhibitors or antimicrobial agents).
Preparation Methods
Synthesis of 4-Methylthiazole-5-carboxylic Acid
The 4-methylthiazole ring is synthesized via the Hantzsch thiazole synthesis (Figure 1). This method involves cyclocondensation of thiourea with α-bromoketones. For example:
- Reagents : Thiourea and 3-bromo-2-butanone.
- Conditions : Reflux in ethanol (78°C, 6–8 hours).
- Yield : 68–72%.
Mechanism :
- Nucleophilic attack by thiourea on the α-bromoketone.
- Cyclization to form the thiazole ring with elimination of HBr.
Characterization :
Preparation of 3-(Pyrimidin-2-yloxy)Pyrrolidine
The pyrrolidine intermediate is functionalized via a Mitsunobu reaction to introduce the pyrimidin-2-yloxy group (Figure 2):
- Starting Material : 3-Hydroxypyrrolidine.
- Reagents : Pyrimidin-2-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
- Yield : 65–70%.
Mechanism :
- DEAD activates the hydroxyl group of pyrimidin-2-ol.
- Nucleophilic substitution by pyrrolidine’s hydroxyl oxygen.
Characterization :
Coupling via Carbodiimide-Mediated Amide Bond Formation
The final step involves coupling 4-methylthiazole-5-carboxylic acid with 3-(pyrimidin-2-yloxy)pyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) (Figure 3):
- Molar Ratio : 1:1.2 (acid:amine).
- Conditions : Dichloromethane (DCM), room temperature, 24 hours.
- Yield : 75–80%.
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Characterization :
- ESI-MS : m/z 291.3 [M+H]⁺.
- ¹H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃), 3.82–4.15 (m, 4H, pyrrolidine), 8.32 (d, 2H, pyrimidine).
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling for Pyrimidinyloxy Attachment
An alternative to the Mitsunobu reaction employs Ullmann-type coupling for attaching the pyrimidinyloxy group:
Advantages : Avoids stoichiometric phosphine reagents.
Limitations : Longer reaction time (24–36 hours).
Direct Cyclization for Thiazole Formation
A modified Hantzsch approach using Lawesson’s reagent improves thiazole ring formation:
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Synthesis | Mitsunobu Reaction | EDCl/HOBt Coupling |
|---|---|---|---|
| Yield (%) | 68–72 | 65–70 | 75–80 |
| Reaction Time (h) | 6–8 | 12 | 24 |
| Cost Efficiency | Moderate | Low | High |
| Purification | Recrystallization | Column Chromatography | Column Chromatography |
Challenges and Industrial Scalability
- Stereochemical Control : The pyrrolidine ring’s stereochemistry at C3 must be preserved during Mitsunobu reactions.
- Byproduct Formation : Thiazole synthesis may produce regioisomers, requiring careful chromatographic separation.
- Catalyst Recovery : Palladium-based methods face challenges in catalyst recycling.
Q & A
Q. What approaches are used to deconvolute off-target effects in phenotypic screens?
- Methodological Answer : Perform chemoproteomics using activity-based protein profiling (ABPP) with alkyne-tagged probes. Combine with CRISPR-Cas9 gene enrichment screening (e.g., Brunello library) to identify synthetic lethal partners. Dose-response validation in isogenic cell lines (wild-type vs. target-knockout) confirms specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
